Phenoxyacetyl Terminus vs. Simple Acetyl
The target compound (CAS 2034282-54-5) incorporates a 2-phenoxyacetyl terminus (C₈H₇O₂ fragment), whereas the closest minimally substituted analog N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS 2034595-26-9) bears only a simple acetyl group (C₂H₃O) . This structural difference adds an aromatic ring and an ether oxygen capable of acting as a hydrogen-bond acceptor, increasing the total H-bond acceptor count from 3 to 4 and adding approximately 92 Da to the molecular weight [1]. In the structurally related N-phenylphenoxyacetamide EthR inhibitor series, the phenoxy moiety occupies a hydrophobic pocket formed by Trp207, Thr149, Leu87, and Gly106, and its removal or truncation abolishes binding (ΔTm < 2 °C vs. ΔTm = 6.4 °C for the intact phenoxy compound) [2]. No direct head-to-head assay data are available for the target compound itself.
| Evidence Dimension | Structural features affecting target binding: H-bond acceptor count, molecular weight, presence of phenoxy pharmacophore |
|---|---|
| Target Compound Data | C₁₇H₁₇N₃O₂S; MW = 327.40 g/mol; H-bond acceptors = 4; phenoxyacetyl terminus present |
| Comparator Or Baseline | CAS 2034595-26-9: C₁₁H₁₃N₃OS; MW = 235.31 g/mol; H-bond acceptors = 3; acetyl terminus only (no phenoxy group) |
| Quantified Difference | ΔMW = +92.09 g/mol; ΔH-bond acceptors = +1; additional phenyl ring and ether oxygen present |
| Conditions | Structural comparison based on molecular formula and computed descriptors (PubChem); EthR pharmacophore mapping from Flipo et al. J. Med. Chem. 2012 co-crystal structure (PDB 4DW6) |
Why This Matters
The phenoxyacetyl terminus is the key pharmacophore for EthR binding and likely for other targets utilizing a hydrophobic aromatic pocket; procurement of the simpler acetyl analog would omit this critical recognition element.
- [1] PubChem computed properties for C₁₇H₁₇N₃O₂S (MW 327.40) vs. C₁₁H₁₃N₃OS (MW 235.31). NCBI. View Source
- [2] Flipo, M.; et al. J. Med. Chem. 2012, 55, 6391–6402. Compound 1: IC₅₀ = 2.9 μM; ΔTm = 6.4 °C. PDB 4DW6 co-crystal structure. View Source
